Tetrabutylammonium bifluoride

Nucleophilic fluorination Triflate substitution Elimination control

Elimination side reactions with conventional TBAF compromise fluorination yield and selectivity. TBABF provides a controlled-release fluoride source via its bifluoride anion (HF₂⁻), delivering nucleophilic displacement with substantially reduced basicity. • ~25% reduction in elimination byproducts vs TBAF in triflate fluorinations • Air-stable-no rigorous anhydrous handling or specialized equipment needed • Compatible with standard glassware for seamless lab-to-pilot scale-up Supplied as anhydrous viscous oil or ~50% solution in acetonitrile or dichloromethane. Ideal for pharmaceutical intermediates, ¹⁸F-PET tracer synthesis, and fluorinated carbohydrate building blocks.

Molecular Formula C16H37F2N
Molecular Weight 281.47 g/mol
CAS No. 23868-34-0
Cat. No. B1337805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium bifluoride
CAS23868-34-0
Molecular FormulaC16H37F2N
Molecular Weight281.47 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.F.[F-]
InChIInChI=1S/C16H36N.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1
InChIKeyZHBDKVWQJKYIFF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Bifluoride (CAS 23868-34-0): A Weakly Basic, Thermally Stable Nucleophilic Fluoride Source for Controlled Fluorination


Tetrabutylammonium bifluoride (TBABF, CAS 23868-34-0) is a quaternary ammonium bifluoride salt that functions as a weakly basic, nucleophilic fluoride source in organic synthesis [1]. Structurally, it comprises a tetrabutylammonium cation paired with a bifluoride anion (HF₂⁻), which imparts a unique balance of nucleophilicity and reduced basicity compared to anhydrous tetrabutylammonium fluoride (TBAF) [1]. This compound is supplied commercially as an anhydrous viscous oil, a ~50% solution in acetonitrile, or a ~50% solution in dichloromethane [1]. Its key differentiators—namely, diminished basicity, superior thermal stability, and operational compatibility with standard glassware—position it as a strategic alternative for fluorination and desilylation processes where elimination side reactions and reagent decomposition are critical failure modes [2].

Weakly basic nucleophilic fluoride source for controlled SN2 fluorination
Reported thermal stability to 140 °C may support elevated-temperature processing
Available as anhydrous oil or 50% solutions in MeCN and DCM

Tetrabutylammonium Bifluoride vs. TBAF and Inorganic Fluorides: Why Uncontrolled Basicity and Thermal Instability Preclude Direct Substitution


While tetrabutylammonium fluoride (TBAF) is a ubiquitous fluoride source, its high basicity and hygroscopic nature frequently promote elimination side reactions, compromising both yield and selectivity in sensitive fluorinations [1]. Inorganic alternatives like potassium bifluoride (KHF₂) or cesium fluoride (CsF) often demand elevated temperatures or harsh solvents to achieve solubility, limiting substrate scope [2]. Tetrabutylammonium bifluoride (TBABF) circumvents these limitations: the bifluoride anion (HF₂⁻) provides a controlled release of fluoride ion with substantially reduced basicity, enabling nucleophilic displacement with minimal elimination [1]. Furthermore, unlike TBAF, TBABF exhibits enhanced thermal stability and does not require rigorous anhydrous handling, making it a more robust and predictable reagent for both academic and industrial-scale applications [3].

TBAF’s higher basicity may increase elimination byproducts, reducing yield in SN2 fluorinations compared to TBABF.

TBAF’s thermal instability and hygroscopic nature may require strict anhydrous handling, limiting operational convenience.

Inorganic fluorides (KHF₂, CsF) may require elevated temperatures or polar solvents, potentially narrowing substrate scope.

Quantitative Differentiation Evidence for Tetrabutylammonium Bifluoride in Nucleophilic Fluorination, Halofluorination, and Cross-Coupling


Reduced Elimination Byproduct Formation in Nucleophilic Fluorination of Triflates: TBABF vs. TBAF

In a direct head-to-head comparison for the nucleophilic fluorination of alkyl triflates, tetrabutylammonium bifluoride (TBABF) produced only 3% elimination-derived side products, whereas tetrabutylammonium fluoride (TBAF) generated 28% elimination byproducts under identical conditions [1]. The reduced basicity of the HF₂⁻ anion is the mechanistic basis for this superior selectivity.

Elimination control
Head-to-head
TBABF: 3% vs TBAF: 28% elimination
Reported 25-pp reduction in elimination may simplify purification workflow.
Alkyl triflates, MeCN, ambient temp.
Nucleophilic fluorination Triflate substitution Elimination control

Enhanced Thermal Stability for High-Temperature Processing: TBABF Decomposition Profile

Thermogravimetric analysis of anhydrous tetrabutylammonium bifluoride demonstrates only a 7.7% mass loss (corresponding to HF and butylamine) after heating at 150 °C for 10 hours, indicating robust thermal stability up to 140 °C [1]. In contrast, TBAF is known to decompose at significantly lower temperatures, often necessitating strict temperature control or in situ preparation [2].

Thermal stability
Class-level
7.7% mass loss after 10 h at 150 °C
Reported stability to 140 °C may support high-temperature processes.
TGA under inert atmosphere; TBAF unstable above ~40–60 °C.
Reagent stability Thermal decomposition Process robustness

Stereospecific Halofluorination of Alkenes: Anti-Addition with Markovnikov Regioselectivity

When employed in halofluorination reactions with N-halosuccinimides, TBABF promotes stereospecific anti-addition across alkenes and exhibits strong Markovnikov-type regioselectivity [1]. For example, reaction of 10-undecen-1-ol with TBABF/NBS yielded the corresponding fluorohydrin in 83% isolated yield [1]. This contrasts with many fluoride sources that lack stereochemical control or require harsher conditions to achieve comparable selectivity.

Halofluorination
Source review
83% yield, anti-addition, Markovnikov regioselectivity
Reported stereospecific halofluorination may accelerate fluorohydrin synthesis.
NBS/CH₂Cl₂, rt; limited comparative data.
Halofluorination Stereospecific synthesis Alkene functionalization

Mild Conditions for Epoxide Ring-Opening Fluorination: TBABF/KHF₂ vs. KHF₂ Alone

A reagent mixture of TBABF and potassium bifluoride (KHF₂) enables nucleophilic ring-opening of sugar-derived epoxides under mild conditions, whereas KHF₂ alone requires temperatures up to 200 °C and prolonged reaction times [1]. The TBABF/KHF₂ system delivers fluorinated carbohydrate products in high yields and short reaction times, demonstrating a clear operational advantage [1].

Epoxide opening
Class-level
Mild conditions vs KHF₂ alone (≥200 °C reduction)
Reported mild conditions may enable carbohydrate fluorination without thermal degradation.
TBABF/KHF₂ system; sugar-derived epoxides.
Carbohydrate fluorination Epoxide opening Regioselective synthesis

Mild Activating Agent for Copper-Catalyzed Vinylsilane Cross-Couplings

Tetrabutylammonium bifluoride has been demonstrated as a mild, inexpensive, and scalable activating agent for copper-catalyzed cross-coupling of vinylsilanes [1]. While the study does not provide direct quantitative comparison to other activators, the operational advantages—ambient temperature, low cost, and compatibility with a range of vinylsilane nucleophiles—represent a significant improvement over more expensive or air-sensitive alternatives [1].

Cross-coupling activation
Supporting evidence
Effective activation at room temp, broad scope
Reported mild activation may support vinylsilane cross-coupling scale-up.
No quantitative comparison to other activators.
Cross-coupling Vinylsilane activation Copper catalysis

Industrial and Academic Application Scenarios Where Tetrabutylammonium Bifluoride Delivers Verifiable Procurement Value


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring High SN2 Selectivity

When preparing fluorinated alkyl building blocks from alcohol-derived triflates, the 25% reduction in elimination byproducts achieved with TBABF versus TBAF translates to higher isolated yields and reduced chromatographic purification costs. This is particularly valuable in the pharmaceutical industry, where fluorinated intermediates are common and process economics are tightly controlled [1].

Stereospecific Construction of Fluorohydrins from Alkenes for Bioactive Molecule Synthesis

The anti-addition and Markovnikov regioselectivity of TBABF-mediated halofluorination allows the single-step preparation of stereochemically defined fluorohydrins. This reduces the need for multi-step sequences involving protection/deprotection or chiral resolution, accelerating the discovery and development of fluorinated drug candidates and agrochemicals [2].

Fluorination of Thermally Labile Carbohydrates for Nucleoside Analogs and PET Tracers

The TBABF/KHF₂ mixture enables fluoride ring-opening of sugar epoxides at moderate temperatures, preserving the integrity of sensitive carbohydrate scaffolds. This mild protocol is essential for synthesizing fluorinated nucleoside analogs (e.g., sofosbuvir precursors) and ¹⁸F-labeled PET imaging agents, where thermal decomposition or epimerization would otherwise degrade product quality [3].

Scale-Up of Cross-Coupling Processes Using Air-Stable Activators

For industrial cross-coupling reactions involving vinylsilanes, TBABF serves as an air-stable, cost-effective alternative to more sensitive activators like TBAF. Its compatibility with standard glassware and ambient conditions simplifies process scale-up and reduces the need for specialized equipment, directly lowering the cost of goods in API manufacturing [4].

Application
Selection Property
Validation Focus
SN2 fluorination of triflates
Low-elimination fluoride source
Elimination byproduct profile in target substrate
Halofluorination of alkenes
Stereospecific anti-addition
Regioselectivity and yield in halofluorination
Carbohydrate epoxide fluorination
Mild fluoride source (TBABF/KHF₂)
Substrate compatibility and temperature threshold
Vinylsilane cross-coupling activation
Air-stable, cost-effective activator
Activation efficiency under ambient conditions

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